Molecular Structure and Conformational Dynamics of N-Butyl-N-methylpyridine-3-carboxamide
Molecular Structure and Conformational Dynamics of N-Butyl-N-methylpyridine-3-carboxamide
Topic: Molecular Structure and Conformation of N-Butyl-N-methylpyridine-3-carboxamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists[1]
[1]
Executive Summary
N-Butyl-N-methylpyridine-3-carboxamide (CAS: 142566-02-7) represents a distinct class of N,N-disubstituted nicotinamides.[1][2][3] Unlike its unsubstituted parent (nicotinamide) or symmetrical analogs (nikethamide), this molecule introduces asymmetry at the amide nitrogen, creating a complex conformational landscape governed by steric hindrance and electronic conjugation.
This guide provides a rigorous analysis of the molecule’s structural architecture, focusing on the thermodynamic equilibrium of amide rotamers, the steric influence of the N-butyl chain, and the electronic interplay between the electron-deficient pyridine ring and the amide substituent.[1] These factors are critical for researchers utilizing this scaffold in fragment-based drug discovery (FBDD) or as a precursor for piperidine-based platelet aggregation inhibitors.[1]
Molecular Architecture & Electronic State
Chemical Identity[1][4][5]
-
Molecular Formula: C
H N O[4] -
Molecular Weight: 192.26 g/mol [1]
-
Core Scaffold: Pyridine (Azabenzene)
-
Substituents: Asymmetric N-alkylation (Methyl, n-Butyl)[1]
Electronic Distribution
The pyridine ring is π-electron deficient due to the electronegative nitrogen atom (N1), which induces a dipole moment directed towards the ring nitrogen.[1] The carboxamide group at C3 acts as an electron-withdrawing group (EWG) via induction (-I) and resonance (-M), further deactivating the ring towards electrophilic attack.[1]
However, the amide nitrogen lone pair donates electron density into the carbonyl group (amide resonance), creating partial double-bond character in the C(carbonyl)-N(amide) bond.[1] This resonance is the fundamental driver of the molecule's conformational rigidity.
| Parameter | Value (Approx/Calc) | Description |
| C(O)-N Bond Order | ~1.4 | Restricted rotation; planar amide center.[1] |
| LogP | 1.8 - 2.2 | Moderate lipophilicity due to the butyl chain.[1] |
| pKa (Pyridine N) | ~3.4 | Lower than pyridine (5.2) due to the amide EWG. |
| H-Bond Donors | 0 | Fully substituted amide nitrogen.[1] |
| H-Bond Acceptors | 2 | Pyridine N and Carbonyl O. |
Conformational Analysis
The conformational landscape of N-Butyl-N-methylpyridine-3-carboxamide is defined by two primary rotatable bonds: the Amide C-N bond and the Ring-Carbonyl C-C bond .[1]
Amide Rotamerism (E/Z Isomerism)
Due to the partial double bond character of the amide C-N bond (barrier ~16-20 kcal/mol), rotation is slow on the NMR timescale at room temperature.[1] The asymmetry of the substituents (Methyl vs. Butyl) leads to two distinct rotamers:[1]
-
Rotamer A (E-isomer): The N-Butyl group is trans to the Carbonyl Oxygen.[1]
-
Rotamer B (Z-isomer): The N-Butyl group is cis to the Carbonyl Oxygen.[1]
Thermodynamic Preference: Steric analysis suggests a preference for the E-isomer (Butyl trans to Oxygen). The Carbonyl Oxygen is sterically smaller than the pyridine ring, but the interaction between the bulky N-butyl group and the ortho protons of the pyridine ring (H2 and H4) in the Z-isomer creates significant "A-strain" (allylic strain).[1]
Ring-Carbonyl Torsion (Atropisomerism)
In unsubstituted nicotinamide, the amide group is often coplanar with the pyridine ring to maximize conjugation.[1] However, in N,N-disubstituted analogs like N-Butyl-N-methylpyridine-3-carboxamide, steric clash between the amide substituents (Methyl/Butyl) and the pyridine ring protons (H2/H4) forces the amide group to twist out of the plane.[1]
-
Twist Angle: Typically 30°–60° relative to the ring plane.
-
Consequence: This deconjugation isolates the amide electronic system slightly from the pyridine ring, potentially increasing the basicity of the pyridine nitrogen compared to planar analogs.
Butyl Chain Dynamics
The n-butyl chain introduces additional degrees of freedom.[1] The C-C bonds within the chain will predominantly adopt the anti (trans) conformation to minimize gauche interactions, extending the lipophilic tail away from the polar amide center.
Experimental Characterization Protocols
To validate the conformation of this molecule, the following self-validating experimental workflows are recommended.
NMR Spectroscopy (Dynamic NMR)
Objective: Quantify the E/Z ratio and rotational barrier.
-
Protocol:
-
Dissolve 10 mg of compound in DMSO-d6 (viscous solvent slows rotation).
-
Acquire 1H NMR at 298 K. Look for duplicated signals for the N-Methyl group (two singlets) and Pyridine H2 (two doublets).[1]
-
Variable Temperature (VT) NMR: Heat the sample in 10 K increments (298 K to 393 K).
-
Observation: Determine the Coalescence Temperature (
) where the two signal sets merge. -
Calculation: Use the Gutowsky-Holm equation to calculate the Gibbs free energy of activation (
) for the rotation.[1]
-
NOE Difference Spectroscopy
Objective: Assign absolute stereochemistry to the rotamers.
-
Protocol:
-
Irradiate the N-Methyl resonance.[1]
-
Logic:
-
If NOE enhancement is observed at Pyridine H2/H4, the Methyl group is proximal to the ring (implying the Butyl is distal/trans to the ring).
-
If NOE enhancement is observed primarily on the Butyl chain, the Methyl is cis to the Butyl (physically impossible here) or the conformation is highly twisted.
-
-
Critical Check: Irradiate the Butyl
-protons.[1] Strong enhancement of Pyridine H2/H4 indicates the Butyl group is oriented towards the ring (Z-isomer relative to ring).[1]
-
Visualization of Conformational Dynamics[1][9]
The following diagram illustrates the equilibrium between the rotamers and the steric forces involved.
Figure 1: Conformational equilibrium of N-Butyl-N-methylpyridine-3-carboxamide.[1] The E-isomer is thermodynamically favored due to reduced steric clash between the butyl chain and the pyridine ring.[1]
Synthesis & Application Pathways
The molecule serves as a critical intermediate in the synthesis of piperidine-based therapeutics.[1] The reduction of the pyridine ring yields nipecotamide derivatives, which are investigated for anti-thrombotic activity.
Figure 2: Synthetic pathway utilizing N-Butyl-N-methylpyridine-3-carboxamide as a core scaffold for generating bioactive piperidines.[1]
References
-
PubChem. (n.d.).[6] N-butyl-N-methylpyridine-3-carboxamide (Compound).[1][2][3][7] National Library of Medicine. Retrieved from [Link][1]
-
Zheng, X., et al. (1995).[3] Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry. [Validates the use of the molecule as a precursor for piperidine analogs].
-
ChemSrc. (n.d.). CAS 142566-02-7 Entry.[1][2][7] Retrieved from [Link][1]
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- 5. Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331) - FooDB [foodb.ca]
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